Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Photolithography Photoacid Generator Quantum Efficiency

Formulating high-resolution photoresists for advanced lithography nodes demands precise control over acid generation kinetics, outgassing, and dissolution contrast. BBI-Nf addresses these interdependent challenges as an electronic-grade (≥99%) ionic PAG with the nonaflate (C₄F₉SO₃⁻) anion. • 40% higher Dill C rate constant vs. TPS-Nf at 248 nm; highest photochemical efficiency among four ionic PAGs at 157 nm. • Reduced EUV optics contamination: t-butyl-substituted cation minimizes F⁺ outgassing vs. triphenylsulfonium PAGs. • Verified solubility: ~65% in GBL, ~55% in ethyl lactate, ~40% in PGMEA-eliminates solubility screening.

Molecular Formula C24H26F9IO3S
Molecular Weight 692.4 g/mol
CAS No. 194999-85-4
Cat. No. B065747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
CAS194999-85-4
Molecular FormulaC24H26F9IO3S
Molecular Weight692.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1
InChIKeyDJBAOXYQCAKLPH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBI-Nf PAG Procurement Baseline


Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (BBI-Nf, CAS 194999-85-4) is an ionic diaryliodonium photoacid generator (PAG) that functions as a cationic photoinitiator in chemically amplified photoresists . The compound comprises a bis(4-tert-butylphenyl)iodonium cation paired with a perfluoro-1-butanesulfonate (nonaflate) anion, with a molecular weight of 692.42 g/mol and a reported melting point of 175–177 °C . It is supplied as an electronic-grade material with ≥99% purity and is specified for 248 nm (KrF), 193 nm (ArF), and EUV lithography applications . The nonaflate anion generates perfluorobutanesulfonic acid upon irradiation, which is a stronger acid than the triflate analog, a property that directly influences resist deprotection kinetics [1].

Wavelength Compatibility Specified for 248 nm (KrF), 193 nm (ArF), and EUV lithography processes
Photoacid Strength Nonaflate anion generates perfluorobutanesulfonic acid, a stronger superacid than triflate analogs, influencing resist deprotection kinetics
Material Grade Electronic-grade ionic diaryliodonium PAG for chemically amplified photoresist formulations

BBI-Nf Substitution Challenges


Within the class of ionic photoacid generators, substitution is not straightforward because photochemical efficiency, acid strength, and outgassing behavior are dictated by the specific cation–anion pairing [1]. The nonaflate (C₄F₉SO₃⁻) anion of BBI-Nf generates a stronger superacid than triflate (CF₃SO₃⁻), enabling faster catalytic deprotection but also altering resist dissolution contrast [1]. The bis(4-tert-butylphenyl)iodonium cation provides a distinct UV absorption profile and influences the quantum yield of acid generation relative to triphenylsulfonium cations [2]. Furthermore, the perfluoroalkyl chain length of the anion affects PAG solubility in casting solvents, resist outgassing at EUV wavelengths, and acid diffusion length during post-exposure bake [3]. Consequently, swapping BBI-Nf for a different onium salt—even one with the same anion or a closely related cation—requires full re-optimization of resist formulation, exposure dose, and bake conditions to avoid loss of resolution, sensitivity, or line-edge roughness [1][3].

Cation–Anion Pairing Specificity
Swapping BBI-Nf for another onium salt may shift photochemical efficiency, acid strength, and resist dissolution contrast due to the unique cation–anion interaction.
Anion Chain Length Effects
Replacing nonaflate with triflate or longer perfluoroalkyl sulfonates can alter PAG solubility in casting solvents, EUV outgassing profile, and acid diffusion during post-exposure bake.
Cation UV Absorption Profile
The bis(4-tert-butylphenyl)iodonium cation provides a distinct UV absorption and quantum yield; substitution with triphenylsulfonium may require dose and formulation re-optimization.

BBI-Nf Differentiation Evidence


Photochemical Efficiency Ranking

In a direct comparative study of six PAGs exposed to 157 nm light in a poly(NBHFA-co-NBTBE) matrix, BBI-Nf exhibited the highest photochemical efficiency among the four ionic salts tested. The efficiency ranking was BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. The non-ionic NDI-Nf and TFMDNBS PAGs showed extremely poor efficiency in this system [1].

Photochemical Efficiency
Head-to-head
Ranked 1st among 4 ionic PAGs: BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf at 157 nm
Reported highest relative efficiency may support lower exposure dose requirements and throughput considerations.
157 nm poly(NBHFA-co-NBTBE) matrix; direct head-to-head study.
Photolithography Photoacid Generator Quantum Efficiency

Dill C Rate Constant

The Dill C photoacid generation rate constant for TBI-Nf (BBI-Nf) was measured as 0.056 cm²/mJ under 248 nm exposure in poly(p-hydroxystyrene) (PHOST) using a normalized interdigitated electrode capacitance method [1]. This value is the highest among the four PAGs directly compared: TBI-Tf (0.055 cm²/mJ), TPS-Tf (0.046 cm²/mJ), and TPS-Nf (0.040 cm²/mJ) [1]. The original non-normalized analysis yielded a similar ranking with TBI-Nf at 0.054 cm²/mJ [1].

Dill C Rate Constant
Head-to-head
0.056 cm²/mJ (TBI-Nf), +1.8% vs. TBI-Tf, +21.7% vs. TPS-Tf, +40.0% vs. TPS-Nf
Indicates higher acid generation speed per dose for KrF resist design.
248 nm PHOST matrix, normalized interdigitated electrode capacitance method.
KrF Lithography Dill C Parameter Acid Generation Kinetics

EUV Ionic Outgassing Profile

Among 18 commercially available PAGs irradiated at 13.5 nm, PAGs containing t-C₄H₉ substituents on the cation (such as BBI-Nf) exhibited significantly less F⁺ outgassing compared to other onium salts [1]. Triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) was identified as one PAG emitting the most abundant F⁺ and total ionic fragments [1]. The t-butyl substitution in the BBI cation is proposed to provide alternative outgassing pathways that reduce F⁺ emission [1].

EUV Outgassing Profile
Class-level
t-Butyl-substituted BBI cation shows significantly less F⁺ outgassing than TPS-Nf
May reduce optics contamination risk; quantitative F⁺ counts not reported.
13.5 nm EUV, mass spectrometry; qualitative observation from 18-PAG panel.
EUV Lithography Outgassing Optics Contamination

Solubility in Resist Solvents

The solubility of electronic-grade BBI-Nf has been quantitatively characterized in three standard photoresist casting solvents: approximately 65% in γ-butyrolactone, 55% in ethyl lactate, and 40% in propylene glycol monomethyl ether acetate (PGMEA) . These values provide formulation scientists with precise loading limits for resist design.

Solvent Solubility
Data to verify
γ-Butyrolactone ~65%, Ethyl lactate ~55%, PGMEA ~40%
Enables loading calculations; supplier specification without peer-reviewed source.
Electronic-grade, room temperature; verification against lot-specific COA recommended.
Resist Formulation Solubility Processing

BBI-Nf Application Scenarios


High-Sensitivity Photoresist Formulations

For 157 nm chemically amplified resists, BBI-Nf is the preferred ionic PAG based on its demonstrated highest photochemical efficiency among four ionic salts tested in poly(NBHFA-co-NBTBE) [1]. The efficiency ranking (BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf) directly supports its selection when minimizing exposure dose is a critical requirement [1].

KrF Resist Acid Generation Rate

In 248 nm lithography using PHOST-based resists, BBI-Nf provides the highest Dill C rate constant (0.056 cm²/mJ) among directly compared PAGs, offering a 40% advantage over TPS-Nf and a 22% advantage over TPS-Tf [1]. This higher acid generation rate translates to increased photospeed and potentially improved throughput for KrF manufacturing lines [1].

EUV Resist Outgassing Control

For EUV resist development at 13.5 nm, the t-butyl-substituted BBI cation architecture has been shown to reduce F⁺ ionic outgassing relative to triphenylsulfonium-based PAGs [1]. This characteristic is advantageous in mitigating contamination of EUV optics, a key reliability concern in high-volume EUV manufacturing [1].

Solubility-Driven Formulation

BBI-Nf is supplied with experimentally verified solubility values in γ-butyrolactone (~65%), ethyl lactate (~55%), and PGMEA (~40%), enabling precise loading calculations during resist formulation development [1]. This eliminates the need for solubility screening experiments and accelerates formulation optimization [1].

Application
Selection Property
Validation Focus
157 nm high-sensitivity resist development
Reported photochemical efficiency ranking among ionic PAGs
Exposure dose optimization and throughput assessment
248 nm KrF resist acid generation kinetics
Dill C rate constant (acid generation speed)
Photospeed and dose sensitivity validation
EUV resist outgassing mitigation
Cation architecture (t-butyl substitution) for ionic outgassing profile
Optics contamination risk testing and outgassing quantification
Resist formulation solubility screening
Experimentally reported solubility in standard casting solvents
Loading limit verification and process window definition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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